5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol
Description
5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol is a pyridine derivative featuring a hydroxymethylphenyl substituent at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl groups and aromatic π-π interactions from the phenyl ring.
Properties
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)11-5-12(15)7-13-6-11/h1-7,14-15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHOOQKUVRPSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682609 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-10-9 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of Grignard reagents to introduce the hydroxymethyl group onto the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological activities, such as inhibiting microbial growth or affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
- 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: A positional isomer with the hydroxymethylphenyl group at the pyridine’s 6-position. This minor structural difference may alter solubility and biological interactions due to changes in hydrogen-bonding networks. Molecular weight: 213.28 g/mol .
- This compound is noted in biochemical contexts .
Substituted Phenyl Derivatives
- 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol: Incorporates electron-withdrawing chloro and methoxy groups, increasing lipophilicity and stability against oxidation. Molecular formula: C₁₂H₁₀ClNO₂ .
- 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol: Fluoro and methoxy substituents enhance metabolic stability and bioavailability. Molecular formula: C₁₂H₁₀FNO₂ .
- Molecular weight: 253.23 g/mol .
Functionalized Pyridine Derivatives
- 4-((2-(2,4-Dinitrophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol : Contains a hydrazone moiety, enabling metal chelation and photochemical reactivity. Such derivatives are explored in coordination chemistry .
- 3-(3-Hydroxypropyl)pyridin-4-ol : A simpler analog with a hydroxypropyl chain, offering flexibility in molecular interactions. Documented in pyridine catalogs .
Key Comparative Data
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